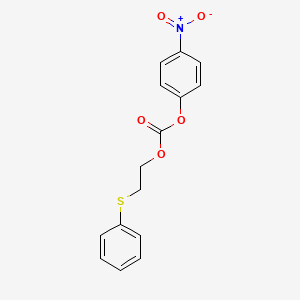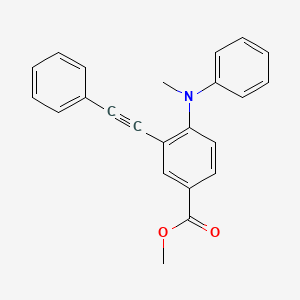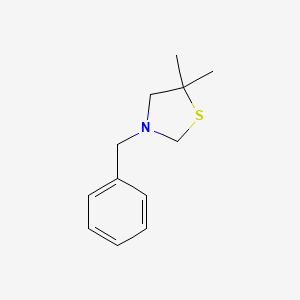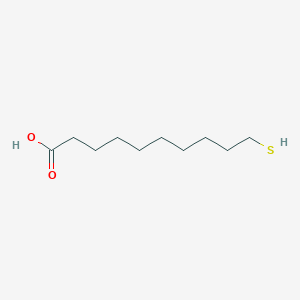![molecular formula C15H20O3 B12543245 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-55-5](/img/structure/B12543245.png)
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one is an organic compound with a complex structure that includes a dioxane ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one typically involves the formation of the dioxane ring followed by the introduction of the phenyl group. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the dioxane ring. The phenyl group can then be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one exerts its effects involves its interaction with specific molecular targets. The dioxane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
Oseltamivir: Contains a dioxane ring but has different functional groups and applications.
Uniqueness
This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
652986-55-5 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C15H20O3/c1-12(16)6-5-9-15-17-11-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3/t14-,15?/m1/s1 |
InChI-Schlüssel |
RWLVQBAULKVNGR-GICMACPYSA-N |
Isomerische SMILES |
CC(=O)CCCC1OCC[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)CCCC1OCCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



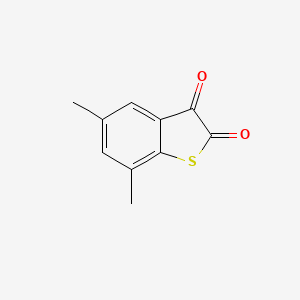

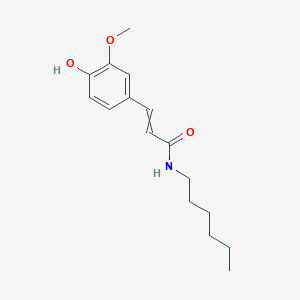
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
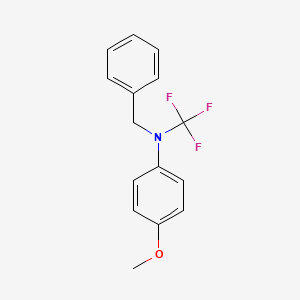
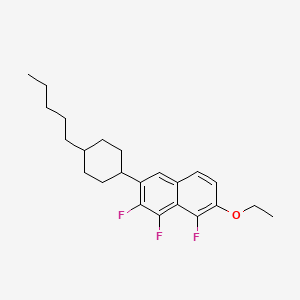
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
